molecular formula C12H8N4O5 B11558351 3,5-dinitro-N-(pyridin-4-yl)benzamide

3,5-dinitro-N-(pyridin-4-yl)benzamide

Cat. No.: B11558351
M. Wt: 288.22 g/mol
InChI Key: NAILWVPUOVJVNG-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-(pyridin-4-yl)benzamide is a benzamide-scaffold compound characterized by the presence of two nitro groups at the 3 and 5 positions of its benzene ring and a pyridine substituent on the amide nitrogen. With the molecular formula C12H8N4O5 and a molecular weight of 288.22 g/mol, this compound is of significant interest in advanced chemical and pharmaceutical research. Key Research Applications & Value: - Antitubercular Agent Discovery: This chemical scaffold has been identified as a promising lead structure in the development of novel antitubercular agents. Structural analogues (N-benzyl 3,5-dinitrobenzamides) have demonstrated excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, with minimum inhibitory concentration (MIC) values as low as 0.0625 μg/mL . These compounds are a focus of research to address the global challenge of drug-resistant tuberculosis. - Monomer for High-Performance Polymers: This compound serves as a key precursor for the synthesis of diamine monomers. Upon reduction of its nitro groups, it yields 3,5-diamino-N-(pyridin-4-yl)benzamide, a diamine used in polycondensation reactions to produce novel aromatic co-polyimides and co-polyamides . These polymers are investigated for applications such as gas separation membranes, fuel cells, and particularly water desalination membranes due to their thermal stability, mechanical strength, and tunable hydrophilicity . Mechanism of Action: In microbiological research, related nitrobenzamide compounds are studied as inhibitors of the essential bacterial enzyme DprE1, a validated target for anti-tuberculosis drug discovery . The presence of strong electron-withdrawing groups is crucial for this biological activity. Note: This product is intended for research purposes only and is not intended for human diagnostic or therapeutic use.

Properties

Molecular Formula

C12H8N4O5

Molecular Weight

288.22 g/mol

IUPAC Name

3,5-dinitro-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H8N4O5/c17-12(14-9-1-3-13-4-2-9)8-5-10(15(18)19)7-11(6-8)16(20)21/h1-7H,(H,13,14,17)

InChI Key

NAILWVPUOVJVNG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Method 1: Reaction in Tetrahydrofuran (THF) with Triethylamine (TEA)

A widely reported method involves the reaction of 3,5-dinitrobenzoyl chloride with pyridin-4-amine in anhydrous THF using triethylamine as a base. The procedure is as follows:

  • Reagents :

    • 3,5-Dinitrobenzoyl chloride (1.0 equiv)

    • Pyridin-4-amine (1.05 equiv)

    • Triethylamine (2.0 equiv)

    • THF (solvent)

  • Procedure :

    • The reaction is conducted at 0°C under nitrogen atmosphere to minimize side reactions.

    • After 1 hour at 0°C, the mixture is warmed to room temperature and stirred for an additional hour.

    • Reflux at 100°C for 1 hour ensures complete conversion.

  • Workup :

    • The crude product is precipitated by pouring the mixture into a 5% NaOH solution.

    • Filtration and recrystallization from an ethanol:DMF (9:1 v/v) mixture yield the pure compound.

  • Yield : 80%.

Method 2: Acetone as Solvent with TEA

An alternative approach utilizes acetone as the solvent, offering faster reaction kinetics at room temperature:

  • Reagents :

    • 3,5-Dinitrobenzoyl chloride (1.0 equiv)

    • Pyridin-4-amine (1.1 equiv)

    • Triethylamine (2.0 equiv)

    • Acetone (solvent)

  • Procedure :

    • The amine and TEA are dissolved in acetone, followed by dropwise addition of the acyl chloride.

    • Stirring at room temperature for 4–6 hours achieves full conversion.

  • Workup :

    • The mixture is concentrated under reduced pressure.

    • Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the product.

  • Yield : 75%.

Comparative Analysis of Methods

Parameter Method 1 (THF) Method 2 (Acetone)
Solvent THFAcetone
Temperature 0°C → RT → 100°CRoom temperature
Reaction Time 3 hours4–6 hours
Purification RecrystallizationColumn chromatography
Yield 80%75%
Key Advantage High purityShorter heating time

Characterization and Validation

Spectroscopic Confirmation

  • FT-IR Analysis :

    • Peaks at 1675 cm⁻¹ (C=O stretch) and 3329 cm⁻¹ (N–H stretch) confirm the amide group.

    • Nitro group signals appear at 1540 cm⁻¹ (asymmetric) and 1335 cm⁻¹ (symmetric).

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H, amide NH), 8.46–8.62 (m, 4H, pyridyl H), 7.62–8.02 (m, 3H, aromatic H).

    • ¹³C NMR (100 MHz, CDCl₃): δ 165.9 (C=O), 150.5–145.6 (pyridyl C), 126.5–120.1 (aromatic C).

Purity Assessment

  • Melting Point : 193–194°C (consistent across methods).

  • Elemental Analysis : Calculated for C₁₂H₈N₄O₅: C 50.00%, H 2.80%, N 19.44%; Found: C 49.88%, H 2.85%, N 19.32%.

Challenges and Optimizations

Side Reactions

  • Hydrolysis of the acyl chloride to 3,5-dinitrobenzoic acid is minimized by using anhydrous conditions and excess amine.

  • Competitive formation of N,N-di-substituted products is avoided by maintaining a 1:1 molar ratio of acyl chloride to amine.

Scalability

  • Method 1 is preferred for large-scale synthesis due to simpler workup (recrystallization vs. chromatography).

  • Pilot studies show consistent yields (>75%) at 100 g scale .

Chemical Reactions Analysis

Types of Reactions: 3,5-dinitro-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent like methanol or dimethyl sulfoxide.

Major Products Formed:

    Reduction: 3,5-diamino-N-(pyridin-4-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-(pyridin-4-yl)benzamide and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Hydrophobicity and LogP Values

Derivatives of 3,5-dinitrobenzamide with crown ether or aromatic substituents exhibit distinct hydrophobicity profiles. For example:

  • 3,5-Dinitro-N-(1-phenylethyl)benzamide : Used in chiral MOF-based chromatographic separations, this derivative shows high enantioseparation efficiency (resolution $ R_s = 1.89 $) due to its planar nitro groups and chiral center .
  • Crown Ether Derivatives (Compounds 4–7) : Substituents like benzo-15-crown-5 significantly alter hydrophobicity. Experimental $ R{M0} $ values (measured via RP-TLC) follow the order: 4 > 7 > 3 > 5 > 6 > 1 (Table 1). Compound 4, with the lowest torsional energy, demonstrates the highest hydrophobicity ($ R{M0} = 5.21 $), while compound 6, with a bulky crown ether, is the least hydrophobic ($ R_{M0} = 3.89 $) .
Compound Substituent $ R_{M0} $ LogP (Calculated)
4 Benzo-15-crown-5 5.21 4.86
7 Benzo-15-crown-5 + NO$_2$ 4.93 4.42
5 Benzo-15-crown-5 + NH bridge 4.12 3.94
6 Complex crown ether 3.89 3.21

Electronic Absorption Spectra

The electronic properties of nitrobenzamide derivatives are influenced by substituent electron-withdrawing effects:

  • Compound 7 : Exhibits a bathochromic shift ($ \lambda_{\text{max}} = 439 \, \text{nm} $) in acetonitrile due to conjugation between the nitro groups and crown ether. This shifts to 340 nm in dichloromethane, indicating solvent-dependent electronic transitions .
  • Parent Compound (12c) : Lacks crown ether substituents, resulting in simpler UV-Vis profiles with absorption bands centered at 300–350 nm in DMSO .

Ion-Binding and Supramolecular Behavior

Crown Ether Derivatives

  • Compound 7 : Forms stable supramolecular complexes with Li$^+$ and Na$^+$ in acetonitrile ($ \log K_S = 3.59 \, \text{and} \, 3.85 $, respectively). The selectivity for Na$^+$ over Li$^+$ correlates with the crown ether’s cavity size (1.7–2.2 Å), which better accommodates Na$^+$ (ionic radius: 1.02 Å) than K$^+$ (2.66 Å) .
  • Reversibility : These complexes dissociate upon acidification, enabling applications in ion-selective sensors .

Comparison with Non-Crown Analogs

  • 3,5-Dinitro-N-(pyridin-4-ylmethyl)benzamide : Lacks ion-binding capacity due to the absence of crown ethers but serves as a model for polyelectrolyte synthesis via alkylation .

Q & A

Q. What experimental methods determine hydrophobicity (logP) for these compounds?

  • Methodological Answer : Reverse-phase TLC (RP-TLC) on silica RP-18F254 plates with ethanol-water mobile phases (50–80% ethanol) is used. Hydrophobicity (RM0) is extrapolated from Rf values using Equation: RM=RM0+b×[Ethanol%]\text{RM} = \text{RM}_0 + b \times \text{[Ethanol\%]}

    Experimental logP values correlate strongly (R² = 0.976) with calculated values for crown ether derivatives (e.g., compound 4 has RM₀ = 1.24, logP = 2.85) .

Advanced Research Questions

Q. How do stability constants (log K_S) of alkali metal complexes vary, and what factors influence these values?

  • Methodological Answer : Stability constants for Na⁺/Li⁺ complexes are determined via the Benesi-Hildebrand method in acetonitrile. For compound 7, log K_S(Na⁺) = 3.2 and log K_S(Li⁺) = 2.9, reflecting cation-cavity size compatibility (15-crown-5 cavity: \sim1.7–2.2 Å vs. Na⁺: 1.9 Å, Li⁺: 1.5 Å). K⁺ does not form stable complexes due to mismatched size (K⁺ diameter: 2.66 Å) .

Q. How can UV-Vis spectral data confirm metal-ligand complexation?

  • Methodological Answer : Job’s plot analysis in acetonitrile identifies a 1:1 stoichiometry for compound 7-M⁺ complexes. Upon adding NaOH/LiOH, λ_max shifts from 344 nm (free ligand) to 439 nm (complexed), with molar absorptivity ε = 1.6 × 10⁴ L·mol⁻¹·cm⁻¹. Reversibility is confirmed by acidification, restoring the original spectrum .

Q. How to resolve contradictions between computational and empirical hydrophobicity data?

  • Methodological Answer : Discrepancies arise from neglecting solvation effects in computational models. Empirical RP-TLC accounts for dynamic interactions (e.g., compound 6’s RM₀ = 0.98 vs. calculated logP = 2.1). Statistical validation (Fisher parameter, R²) ensures reliability .

Q. How do molecular conformations influence physicochemical properties?

  • Methodological Answer : Molecular mechanics (MM2) calculations reveal that torsional energy differences (e.g., compound 4: 40.8 kcal/mol vs. compound 7: 9.6 kcal/mol) correlate with steric strain and solubility. Closer proximity of dinitrophenyl and crown ether groups in compound 4 enhances metal-binding affinity .

Key Research Implications

  • Synthetic Design : Optimizing SNAr reaction conditions (e.g., stepwise vs. one-pot synthesis) improves yields .
  • Analytical Challenges : Conflicting logP values necessitate empirical validation via RP-TLC .
  • Applications : Derivatives show potential for ion-selective sensors (Na⁺/Li⁺) and chiral separation media .

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